N-Amino-D-proline

Description

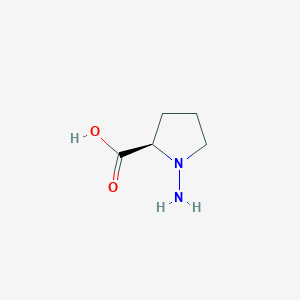

Structure

2D Structure

Propriétés

IUPAC Name |

(2R)-1-aminopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-7-3-1-2-4(7)5(8)9/h4H,1-3,6H2,(H,8,9)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCUOMVLTQBZCY-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10139-05-6 | |

| Record name | D-Proline, 1-amino- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10139-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminoproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010139056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-AMINOPROLINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VJL5P9K5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for N Amino D Proline and Its Derivatives

Stereoselective Synthesis of D-Proline Scaffolds

The chirality of the D-proline ring is a key determinant of the biological activity and catalytic efficacy of its derivatives. Therefore, establishing stereocontrol in the synthesis of the D-proline scaffold is of paramount importance. Methodologies to achieve this can be broadly categorized into enantioselective pathways and the resolution of racemic mixtures.

Enantioselective Pathways to D-Proline

Enantioselective synthesis aims to directly produce the desired D-enantiomer of proline, bypassing the need for resolving a racemic mixture. Organocatalysis and asymmetric hydrogenation are two powerful strategies in this regard.

Organocatalysis: Proline itself and its derivatives are well-known organocatalysts. wikipedia.orgnii.ac.jptcichemicals.com This principle can be applied in reverse, where chiral catalysts are used to synthesize proline enantiomers. Asymmetric intramolecular aldol (B89426) reactions, often catalyzed by chiral amines, can be employed to construct the chiral pyrrolidine (B122466) ring with high enantioselectivity. wikipedia.org For instance, the Hajos–Parrish–Eder–Sauer–Wiechert reaction is a classic example of a proline-catalyzed intramolecular aldol condensation that can be adapted to synthesize chiral proline precursors. wikipedia.org While many examples focus on L-proline catalysis, the use of the corresponding enantiomeric catalyst can provide access to the D-proline scaffold. The enantiomeric excess (ee) in such reactions is highly dependent on the catalyst structure and reaction conditions. researchgate.net

Asymmetric Hydrogenation: Another effective approach is the asymmetric hydrogenation of a suitable prochiral precursor. A patented method describes the synthesis of D-proline starting from pyrrolidine-2-formaldehyde. google.com This process involves an asymmetric catalytic hydrogenation reaction using a chiral iridium catalyst, (R)-SpiroPAP-Me-Ir, to establish the stereocenter. google.com The subsequent oxidation of the resulting alcohol yields D-proline with high optical purity. google.com

| Method | Precursor | Catalyst/Reagent | Key Transformation | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Pyrrolidine-2-formaldehyde | (R)-SpiroPAP-Me-Ir | Asymmetric Catalytic Hydrogenation | 95.65% | 99% | google.com |

| Organocatalytic Aldol Reaction | Triketone precursor | D-Proline | Intramolecular Aldol Cyclization | Quantitative | 93.4% | rsc.org |

Racemization and Resolution Strategies for D-Proline

An alternative to direct enantioselective synthesis is the preparation of a racemic mixture of proline followed by the separation of the enantiomers. This approach often involves the formation of diastereomeric salts.

Chemical Resolution via Diastereomeric Salt Formation: A widely used method for resolving DL-proline involves the use of a chiral resolving agent, such as tartaric acid. guidechem.comlibretexts.org Specifically, D-tartaric acid can be used to selectively crystallize the D-proline diastereomeric salt from a solution containing the racemic amino acid. guidechem.com The principle behind this technique is that the two diastereomeric salts, (D-proline)-(D-tartrate) and (L-proline)-(D-tartrate), have different physical properties, such as solubility. libretexts.org By carefully controlling the crystallization conditions, the less soluble D-proline salt can be precipitated, leaving the L-proline salt in the mother liquor. guidechem.com The pure D-proline can then be recovered from the diastereomeric salt by treatment with a base. A patented process describes the transformation of L-proline to D-proline through an asymmetric transformation involving the formation of a D-proline·D-tartrate salt, achieving high yields. google.comchemicalbook.com

| Method | Resolving Agent | Principle | Yield of D-Proline·D-tartrate | Reference |

|---|---|---|---|---|

| Diastereomeric Salt Crystallization | D-Tartaric Acid | Differential solubility of diastereomeric salts | 87.2% (initial), 82.3% (after recrystallization) | guidechem.com |

Chromatographic Resolution: Chiral chromatography is another powerful technique for separating enantiomers. For analytical purposes, derivatization of the proline enantiomers, for example, by methylation and acetylation, allows for their separation by chiral gas chromatography (GC). nih.gov This method can also be used to determine the enantiomeric purity of a sample.

N-Amination and N-Substitution Strategies on Proline Scaffolds

Once the chiral D-proline scaffold is obtained, the next crucial step is the introduction of the amino group at the nitrogen atom, followed by potential further substitutions on this newly introduced amino group.

Direct N-Alkylation and N-Acylation Methods

N-alkylation and N-acylation of the N-amino group of N-Amino-D-proline are key transformations for generating a diverse range of derivatives. These reactions typically require the prior protection of one of the nitrogen atoms to ensure selectivity.

N-Alkylation: The alkylation of the exocyclic amino group of a protected this compound derivative can be achieved using various alkylating agents, such as alkyl halides. The reaction is typically carried out in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity. For instance, the N-alkylation of N-Boc-protected amino acids has been reported using a hindered alkoxide base like potassium tert-butoxide in an inert solvent, followed by the addition of an alkyl halide. google.com This method can be adapted for the selective alkylation of the exocyclic amino group if the pyrrolidine nitrogen is also protected with a suitable orthogonal protecting group.

N-Acylation: N-acylation is a common method to introduce a wide variety of functional groups onto the amino moiety. Acyl chlorides, anhydrides, or activated esters can be used as acylating agents. The reaction of an unprotected amino acid with benzotriazolyl or succinimidyl carboxylates provides the N-acylated product in excellent yields. nih.gov This methodology can be applied to a protected this compound derivative to selectively acylate the exocyclic amino group.

Introduction of Amine Functionalities to the N-Position

The direct introduction of an amino group onto the nitrogen of the D-proline ring is a defining step in the synthesis of this compound.

Reduction of N-Nitroso-D-proline: A well-established method for the synthesis of N-amino-proline is the reduction of the corresponding N-nitroso-proline. prepchem.com N-nitroso-D-proline can be prepared by reacting D-proline with a nitrosating agent, such as sodium nitrite, in an acidic medium. The subsequent reduction of the N-nitroso group can be achieved using various reducing agents, such as zinc dust in acetic acid. prepchem.com This method provides a direct route to this compound.

Electrophilic Amination: Another potential route involves the use of electrophilic aminating agents. wikipedia.orgresearchgate.netnih.gov These reagents contain an electron-deficient nitrogen atom that can be attacked by a nucleophile. For the N-amination of D-proline, the nitrogen atom of the proline ring would act as the nucleophile. Hydroxylamine derivatives and oxaziridines are common electrophilic aminating agents. wikipedia.orgunc.edu The reaction of D-proline with an appropriate electrophilic aminating agent, potentially after protection of the carboxylic acid group, could provide a direct pathway to this compound.

Protecting Group Chemistry in this compound Synthesis

The presence of two amino groups (the secondary amine in the pyrrolidine ring and the primary exocyclic amine) and a carboxylic acid in this compound necessitates a careful strategy of protection and deprotection during synthesis and subsequent derivatization. libretexts.orgpeptide.com The choice of protecting groups is critical to ensure regioselectivity and avoid unwanted side reactions. iris-biotech.debiosynth.com

Common Protecting Groups: The most widely used protecting groups in peptide synthesis, the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups, are highly relevant for the synthesis of this compound derivatives. peptide.comnih.gov

Boc Group: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). nih.gov

Fmoc Group: The Fmoc group is introduced using reagents like Fmoc-Cl or Fmoc-OSu and is stable to acidic conditions but is cleaved by bases, typically piperidine (B6355638). iris-biotech.de

Orthogonal Protection Strategy: The differential stability of the Boc and Fmoc groups allows for an orthogonal protection strategy. For example, the pyrrolidine nitrogen of D-proline can be protected with a Boc group, followed by N-amination. The newly introduced exocyclic amino group can then be protected with an Fmoc group. This allows for the selective deprotection and subsequent functionalization of either amino group without affecting the other. For instance, the Fmoc group can be removed with piperidine to allow for N-acylation or N-alkylation of the exocyclic amine, while the Boc group on the ring nitrogen remains intact. Conversely, the Boc group could be removed with acid to allow for modification at the ring nitrogen.

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Orthogonal to |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA) | Fmoc |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine) | Boc |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Hydrogenolysis, Strong Acid | Boc, Fmoc (under specific conditions) |

Synthesis of Conformationally Restricted this compound Analogues

The synthesis of conformationally restricted analogues of proline is a key strategy in medicinal chemistry to design peptides with enhanced stability and specific binding conformations. nih.gov These modifications are crucial as proline's unique cyclic structure and tertiary amide bond already impose significant conformational limits on peptide chains. nih.govresearchgate.netsigmaaldrich.com By introducing further constraints, chemists can fine-tune the three-dimensional structure of peptidomimetics. The development of synthetic routes to these analogues is often complex, with many methods based on the modification of readily available starting materials like hydroxyproline (B1673980) or through various cyclization strategies. nih.gov

Strategies for creating these constrained analogues often involve substitutions on the pyrrolidine ring or altering the ring size itself. sigmaaldrich.com For instance, substitutions at the C3 and C4 positions of the proline ring can have significant stereoelectronic and steric effects, influencing the ring's pucker and the torsional angles of the peptide backbone. nih.govmdpi.com The introduction of a methyl group at the C3 position, for example, can stabilize specific ring conformations. mdpi.com Similarly, fluorinated proline derivatives have been developed to modulate the properties of peptides and organocatalysts. organic-chemistry.org

The synthesis of these analogues can be approached through several established chemical routes:

Direct Functionalization: Modifying existing proline derivatives. mdpi.com This can include reactions like stereoselective alkylation.

Cyclization Reactions: Building the pyrrolidine ring through intramolecular or intermolecular cyclization, which can involve anionic, cationic, or radical-based processes. mdpi.com A notable example is the 5-endo iodocyclization of α-alkenyl-α-aminoesters to produce highly substituted proline derivatives. organic-chemistry.org

Ring Expansion/Contraction: Creating homologues like pipecolic acid (a six-membered ring) through reactions such as regioisomeric ring expansion. organic-chemistry.orgnih.gov

These synthetic efforts provide access to a diverse library of proline derivatives, including those that mimic other amino acids, thereby functioning as structurally constrained chimeras. nih.gov

Table 1: Examples of Synthetic Strategies for Conformationally Restricted Proline Analogues

| Strategy | Description | Key Intermediates/Reagents | Target Analogue Type | Reference(s) |

|---|---|---|---|---|

| Ring Expansion | Diastereoselective synthesis through a regioisomeric ring expansion reaction and stereoselective reduction. | - | 5-Hydroxypipecolic acid | organic-chemistry.org |

| Cyclization | 5-endo iodocyclizations of highly substituted α-alkenyl-α-aminoesters. | Iodine | Substituted prolines | organic-chemistry.org |

| Direct Functionalization | Introduction of a methyl group at the C3 position of the pyrrolidine ring. | - | 3-Methylproline | mdpi.com |

| Fluorination | A divergent synthesis combining oxirane ring opening and 5-endo-trig cyclization of N-(homoallyl)sulphonamides. | (Trifluoromethyl)vinyllithium | Fluorine-containing prolines | organic-chemistry.org |

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods offer a powerful and green alternative to traditional chemical synthesis for producing amino acids and their derivatives. nih.govacs.org These approaches leverage the high stereoselectivity of enzymes to create chiral molecules, often under mild reaction conditions and without the need for extensive protecting group strategies. nih.govacs.orgnih.gov For the synthesis of D-amino acids like D-proline derivatives, biocatalysis has emerged as a particularly effective tool. acs.org

Several classes of enzymes are employed in these synthetic routes:

Lyases: Enzymes like phenylalanine ammonia-lyases and ethylenediamine-N,N′-disuccinic acid (EDDS) lyase can catalyze the asymmetric addition of amines to α,β-unsaturated carboxylic acids. acs.org This provides a direct route to N-substituted amino acids from simple, prochiral starting materials. acs.org

Lipases: These enzymes are widely used for the kinetic resolution of racemic mixtures. researchgate.net For example, Candida antarctica lipase (B570770) B (CALB) has been used to selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation and subsequent conversion of the desired enantiomer to the final product, such as cis-4-hydroxy-D-proline. researchgate.net

Oxidases and Dehydrogenases: Amine oxidases and D-amino acid dehydrogenases are used in the synthesis of various non-canonical amino acids, including bicyclic proline analogues. acs.orgnih.gov

Transferases: Aminotransferases, which are dependent on pyridoxal (B1214274) phosphate (B84403) (PLP), are used to selectively transfer amino groups to a keto-acid acceptor. nih.gov Engineered imine reductases (IREDs) have also been developed to catalyze the reductive amination of ketones. nih.gov

A notable chemoenzymatic strategy involves a one-pot oxidative cyclization-imine reduction. nih.gov In this process, an enzyme such as GriE catalyzes the site-selective hydroxylation of an aliphatic amino acid, which then spontaneously cyclizes to form an imine. nih.gov A chemical reducing agent is then added to produce the final substituted proline derivative. nih.gov This combination of biological and chemical steps in a single pot streamlines the synthesis and avoids the need for protecting groups. nih.gov

Table 2: Summary of Biocatalytic and Chemoenzymatic Methods

| Enzyme Class | Reaction Type | Substrate Example(s) | Product Example(s) | Reference(s) |

|---|---|---|---|---|

| Lipase (e.g., CALB) | Enantioselective hydrolysis (Kinetic Resolution) | Racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester | cis-4-Hydroxy-D-proline | researchgate.net |

| Lyase (e.g., EDDS Lyase) | Asymmetric hydroamination | Fumarate and arylamines | N-arylated aspartic acids | acs.org |

| Hydroxylase/Reductase | One-pot oxidative cyclization-imine reduction | Aliphatic amino acids (e.g., L-leucine) | Substituted L-proline derivatives | nih.gov |

| Aminotransferase | Transamination | 2,n-diketoacids | Cyclic non-canonical amino acids | nih.gov |

| Imine Reductase (IRED) | Reductive amination | Sterically demanding ketones and amines | Chiral amines | nih.gov |

Solid-Phase Synthesis Techniques for this compound Containing Peptidomimetics

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for assembling peptides and peptidomimetics, compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties. researchgate.netnih.gov Incorporating units like this compound into a peptide chain on a solid support allows for the creation of peptidomimetics with unique conformational constraints and metabolic stability. nih.govnih.govnih.gov The synthesis is typically performed on a polymer resin, using protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) to control the sequence of amino acid addition. researchgate.netnih.gov

A key challenge in SPPS is the efficient incorporation of modified or sterically hindered residues like proline analogues. nih.gov Specialized linkers and coupling reagents are often necessary. The Backbone Amide Linker (BAL) strategy is one such approach that facilitates the synthesis of C-terminally modified peptides, including those with prolyl residues. nih.govresearchgate.net In this method, the peptide is anchored to the resin through a backbone amide nitrogen rather than the C-terminal carboxyl group, allowing for greater flexibility in modifying the C-terminus. researchgate.net

The general procedure for incorporating an this compound building block into a peptidomimetic via SPPS involves several key steps:

Resin Preparation: A suitable resin, such as Rink Amide MBHA or a BAL-based resin, is swelled in a solvent like dichloromethane (B109758) (CH2Cl2). nih.govmdpi.com

Coupling: The protected this compound derivative is activated, often using a coupling reagent cocktail such as DIC (N,N'-diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole), and then added to the resin-bound peptide chain. nih.govmdpi.com

Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed, typically with a piperidine solution, to allow for the next amino acid to be coupled. mdpi.com

Chain Elongation: The coupling and deprotection steps are repeated sequentially to build the desired peptide sequence.

Cleavage: Once the synthesis is complete, the peptidomimetic is cleaved from the solid support, often using a strong acid cocktail like trifluoroacetic acid (TFA). mdpi.comnih.gov

This methodology enables the construction of diverse libraries of peptidomimetics containing this compound, which can be screened for various biological activities. nih.govmdpi.com

Table 3: Key Components in Solid-Phase Synthesis of this compound Peptidomimetics

| Component | Example(s) | Function | Reference(s) |

|---|---|---|---|

| Solid Support (Resin) | Rink Amide MBHA, Wang Resin, PEGA Resin | Provides the solid matrix for peptide assembly. | mdpi.comnih.gov |

| Protecting Group | Fmoc, Boc, Trityl (Trt) | Protects the N-terminus during coupling to prevent side reactions. | researchgate.netmdpi.com |

| Linker | Backbone Amide Linker (BAL) | Anchors the growing peptide chain to the resin. | nih.govresearchgate.net |

| Coupling Reagents | DIC, HOBt, HATU | Activate the carboxylic acid of the incoming amino acid for amide bond formation. | nih.govmdpi.com |

| Cleavage Reagent | Trifluoroacetic acid (TFA) | Releases the completed peptide from the solid support. | nih.gov |

Stereochemical and Conformational Analysis of N Amino D Proline Systems

Influence of N-Substitution on Pyrrolidine (B122466) Ring Conformation

N-substitution, such as with an amino group in N-Amino-D-proline or a nitroso group in the analogous N-Nitroso-D-proline, directly impacts the steric and electronic environment of the ring. nih.gov The nature of the N-capping group can modulate the ring pucker through n→π* interactions, where an electron lone pair (n) from a preceding carbonyl oxygen donates into an antibonding orbital (π*) of the prolyl amide bond. nih.govnih.gov The strength of this interaction, which favors an exo ring pucker, can be tuned by the electronic properties of the N-substituent. nih.gov

Furthermore, the ring pucker is strongly correlated with the cis/trans isomerization of the Xaa-Pro bond. nih.govresearchgate.net Studies on proline residues in high-resolution protein structures have shown a strong preference for the DOWN (Cγ-endo) pucker in cis-proline residues, with 89% of observed cis-prolines exhibiting this conformation. nih.gov Trans-proline residues, however, are more evenly distributed between the UP and DOWN puckers. nih.gov Therefore, the N-amino group in this compound is expected to be a key controller of the pyrrolidine ring's conformational preference, which in turn influences the geometry of the peptide backbone.

Stereochemical Purity and Chiral Integrity in Synthesis

The synthesis of this compound and its derivatives requires rigorous control to maintain the stereochemical integrity at the α-carbon (Cα), ensuring high enantiomeric purity of the D-isomer. google.comnih.gov Racemization is a significant risk during chemical synthesis and derivatization, necessitating specialized strategies. libretexts.org

Several established methods are employed to produce optically pure proline analogs:

Asymmetric Synthesis: This approach builds the molecule from achiral or prochiral precursors using a chiral catalyst. For example, the synthesis of D-proline has been achieved with high optical purity via asymmetric catalytic hydrogenation using chiral iridium catalysts like (R)-SpiroPAP-Me-Ir. google.com This ensures the desired stereochemistry is set from the beginning.

Chiral Pool Synthesis: This strategy begins with a readily available, enantiomerically pure starting material. For instance, optically pure substituted prolines can be synthesized from precursors like (S)-pyroglutamic acid or natural amino acids such as L-phenylalanine, using stereoselective reactions that preserve the initial chiral center while constructing the new derivative. mdpi.comrsc.org

Resolution of Racemates: When a synthesis results in a racemic mixture (an equal mix of D and L enantiomers), resolution techniques are required. A common method is the formation of diastereomeric salts by reacting the racemic amino acid with a pure chiral resolving agent. libretexts.org The resulting diastereomers have different physical properties and can be separated. Another powerful technique is kinetic resolution, which often uses enzymes (e.g., aminoacylases) that selectively react with one enantiomer, allowing for the separation of the unreacted, desired enantiomer. libretexts.org

Proline Editing: A modern and efficient method involves the stereospecific modification of a proline residue, such as 4R-hydroxyproline, that is already incorporated within a peptide sequence on a solid support. nih.govacs.org This "proline editing" approach protects the chiral Cα within the peptide backbone, allowing for diverse chemical modifications without compromising its integrity. nih.gov

These methods ensure that this compound can be synthesized with high chiral integrity, which is crucial for its application in stereospecific molecular design.

Cis/Trans Isomerization of this compound Peptide Bonds

A defining characteristic of proline is the significant population of both cis and trans isomers of the preceding peptide (or imide) bond, defined by the omega (ω) dihedral angle (ω ≈ 0° for cis, ω ≈ 180° for trans). nih.gov While the energy barrier for this isomerization is high, it is lower for proline compared to other amino acids, allowing for an equilibrium where the cis conformer can represent 5-30% of the population. rsc.orgnih.gov

Substitution at the proline nitrogen directly modulates this equilibrium. nih.govrsc.org The N-amino group in this compound alters the electronic and steric properties of the nitrogen atom, thereby influencing the relative stability of the cis and trans states of the Xaa-Pro bond. Studies on analogous N-substituted prolines, such as N-acetyl-proline and N-oxide prolines, provide insight into these effects. rsc.orgnih.gov NMR spectroscopy is a primary tool for quantifying the cis/trans ratio by integrating the distinct signals from protons unique to each isomer. nih.govresearchgate.net For N-acetyl-L-proline, the trans/cis equilibrium constant (Ktrans/cis) is highly sensitive to solvent polarity and pH. odinity.com The introduction of an N-oxide moiety has been shown to cause a trans-to-cis conformational shift in certain peptide sequences. rsc.orgresearchgate.netnih.gov This demonstrates the powerful influence of N-substituents on the amide bond geometry.

| Solvent/Condition | Ktrans/cis | % cis Isomer |

|---|---|---|

| D₂O (pH > 9) | 0.30 | 76.9% |

| D₂O (pH < 2) | 1.5 | 40.0% |

| d₆-Acetone | 3.8 | 20.8% |

| d₆-Benzene/CDCl₃ | 9.0 | 10.0% |

Data for N-Acetyl-L-proline is presented as an analog to illustrate the principles of N-substitution effects on cis/trans isomerization.

Conformational Flexibility and Rigidity Modulation

The inherent rigidity of the proline ring restricts the conformational freedom of the peptide backbone, often inducing turns or breaking helical structures. youtube.comyoutube.com The introduction of an N-amino group provides a mechanism to further modulate this flexibility, allowing for the design of peptides with predictable, well-defined secondary structures. rsc.orgenamine.net

Research on the structurally related proline N-oxides has shown that N-substitution can be a powerful tool for conformational control. rsc.orgnih.gov The N-oxide moiety can form strong intramolecular hydrogen bonds with nearby backbone amide protons, forcing the peptide into specific turn structures. rsc.orgresearchgate.net Depending on the position of the interacting amide proton, these have been termed "NO-γ-turns" (a seven-membered ring) or "NO-β-turns" (a ten-membered ring). rsc.orgnih.gov This interaction effectively reduces the conformational flexibility of the peptide, locking it into a folded state. rsc.org

Given that the N-amino group also possesses hydrogen bond donor and acceptor capabilities, it is anticipated to function similarly as a modulator of local conformation. By engaging in specific intramolecular hydrogen bonding patterns, this compound can be used to stabilize specific turn structures, thereby increasing the rigidity of the peptide chain in a predictable manner. This makes this compound a valuable building block for designing conformationally constrained peptidomimetics. enamine.net

N Amino D Proline and Derivatives As Asymmetric Organocatalysts

Mechanisms of Catalytic Action (e.g., Iminium-Enamine Catalysis)

The catalytic power of N-Amino-D-proline and its analogues stems from their ability to activate carbonyl compounds through the formation of key nucleophilic or electrophilic intermediates. nih.gov The fundamental mechanism revolves around a dual activation mode involving iminium and enamine intermediates, a cycle that mimics the function of natural Class I aldolase (B8822740) enzymes. nih.govnobelprize.orgnih.gov

The catalytic cycle typically begins with the reaction between the secondary amine of the D-proline derivative and a carbonyl compound (a ketone or aldehyde donor). This condensation reaction forms a nucleophilic enamine intermediate. nih.govwikipedia.org The enamine, by virtue of its higher energy Highest Occupied Molecular Orbital (HOMO) compared to the starting carbonyl compound, is significantly more reactive towards electrophiles. nih.gov

Simultaneously, the catalyst can activate an α,β-unsaturated aldehyde or other electrophile by forming a transient iminium ion . This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, making it more susceptible to nucleophilic attack. nobelprize.orgprinceton.edursc.org

A crucial aspect of this catalytic process is the role of the carboxylic acid group on the proline ring. It acts as a Brønsted acid-base co-catalyst, facilitating proton transfer and stabilizing charged transition states through hydrogen bonding. nih.govmdpi.com This bifunctional activation, where the amine forms the enamine and the acid group directs the incoming electrophile, is key to achieving high stereoselectivity. rsc.org The rigid pyrrolidine (B122466) ring of the catalyst creates a well-defined chiral environment, forcing the reactants into a specific orientation within a cyclic, chair-like transition state, often described by the Zimmerman-Traxler model. wikipedia.orgyoutube.com This controlled approach dictates which face of the enamine attacks the electrophile, thereby determining the absolute stereochemistry of the final product. nih.govresearchgate.net

The general catalytic cycle can be summarized as:

Formation of an enamine from the catalyst and a carbonyl donor. nih.gov

Reaction of the enamine with an electrophile. nih.gov

Hydrolysis of the resulting iminium adduct to release the product and regenerate the catalyst. nih.gov

Application in Asymmetric Carbon-Carbon Bond Forming Reactions

The unique catalytic cycle of this compound derivatives makes them highly effective in a range of asymmetric carbon-carbon bond-forming reactions, which are fundamental for building complex molecular architectures.

Aldol (B89426) Reactions

The aldol reaction, which forms a β-hydroxy carbonyl compound, is one of the most significant applications of proline-based organocatalysis. nobelprize.orgnih.gov this compound derivatives efficiently catalyze the direct asymmetric aldol reaction between ketones and aldehydes. researchgate.net In these reactions, the catalyst forms an enamine with the ketone (the donor), which then attacks the aldehyde (the acceptor). nih.gov

The stereochemical outcome is controlled by the catalyst's chiral scaffold, which directs the facial selectivity of the attack on the aldehyde. nih.gov The formation of a six-membered, chair-like transition state, stabilized by a hydrogen bond between the catalyst's carboxylate group and the aldehyde, is widely accepted to be responsible for the high diastereo- and enantioselectivities observed. wikipedia.orgmdpi.com For example, L-proline has been shown to catalyze the reaction between acetone (B3395972) and various aromatic aldehydes with moderate to high enantioselectivities. nih.gov

Table 1: Asymmetric Aldol Reaction of Acetone with Substituted Aromatic Aldehydes Catalyzed by a Proline-Based Organocatalyst Data adapted from studies on (S)-proline-based catalysts, demonstrating the principle of the reaction.

| Aldehyde (Ar-CHO) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| Benzaldehyde | 50 | 38 | nih.gov |

| 4-Nitrobenzaldehyde | 95 | 61 | nih.gov |

| 4-Chlorobenzaldehyde | 65 | 45 | nih.gov |

| 4-Methoxybenzaldehyde | 40 | 35 | nih.gov |

Mannich Reactions

The Mannich reaction is a powerful method for synthesizing β-amino carbonyl compounds, which are valuable precursors for amino acids, amino alcohols, and other biologically active molecules. 20.210.105nih.gov D-proline and its derivatives catalyze the three-component reaction between an aldehyde, an amine, and a ketone, or the direct reaction of an aldehyde with a pre-formed imine. researchgate.netresearchgate.net

The mechanism is analogous to the aldol reaction, involving the formation of a catalyst-derived enamine from the ketone. researchgate.net This enamine then adds to an imine (formed in situ or pre-formed), with the stereochemistry directed by the chiral catalyst. researchgate.net These reactions are known for their high efficiency and stereoselectivity, often yielding products with excellent diastereo- and enantiomeric excesses. nih.govrsc.org For instance, proline-catalyzed reactions of acetaldehyde (B116499) with N-tert-butoxycarbonyl (N-Boc)-imines produce β-amino aldehydes with extremely high enantioselectivities. 20.210.105

Table 2: Proline-Catalyzed Asymmetric Mannich Reaction of Ketones with α-Imino Ethyl Glyoxylate Data demonstrates typical results for proline-catalyzed Mannich reactions.

| Ketone | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Acetone | DMSO | 94 | 19:1 | 96 | researchgate.net |

| Cyclohexanone | DMSO | 95 | >20:1 | >99 | rsc.org |

| Cyclopentanone | DMSO | 92 | >20:1 | 99 | rsc.org |

| Fluoroacetone | DMSO | 72 | 10:1 | 95 | rsc.org |

Michael Addition Reactions

This compound based catalysts are also highly effective in promoting asymmetric Michael addition reactions, a key method for forming carbon-carbon bonds via the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.netresearchgate.net In this context, the catalyst generates an enamine from an aldehyde or ketone donor, which then adds to a Michael acceptor, such as a nitroolefin. researchgate.net

The reaction proceeds through a well-organized transition state where the catalyst's chiral environment dictates the stereochemical outcome. researchgate.net Bifunctional catalysts derived from the proline scaffold, which incorporate a hydrogen-bond-donating group (like a thiourea (B124793) moiety), have shown particular promise. These catalysts can simultaneously activate the enamine and the nitro group of the acceptor, leading to enhanced reactivity and selectivity. acs.org This dual activation strategy has enabled the synthesis of chiral Michael adducts in high yields and with excellent enantioselectivities. acs.org

This compound as a Chiral Ligand in Metal-Catalyzed Asymmetric Synthesis

Beyond their role as organocatalysts, this compound and its derivatives serve as versatile chiral ligands in metal-catalyzed asymmetric synthesis. researchgate.net In this capacity, the proline derivative coordinates to a metal center, creating a chiral environment that influences the stereochemical course of the reaction. The ability to easily modify the structure of proline allows for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic performance. acs.org

A prominent example involves the use of a D-proline-derived carboxamide as a ligand for Nickel(II). nih.gov This chiral Ni(II) complex has been successfully employed in the asymmetric synthesis of non-canonical α-amino acids via the alkylation of a glycine (B1666218) Schiff base equivalent. The trichlorinated ligand, synthesized from D-proline, demonstrates excellent stereocontrol, enabling the production of the desired amino acids with high enantiopurity. nih.gov

Peptide- and amino acid-based ligands have been used to create chiral catalysts with a variety of metals, including Palladium, Titanium, Zirconium, and Ruthenium. mdpi.com These metal complexes have proven effective in a wide array of C-C bond-forming reactions, such as:

Copper-catalyzed conjugate additions of alkylzincs to cyclic enones. mdpi.com

Palladium-catalyzed cross-coupling reactions , including Suzuki and Sonogashira reactions. mdpi.com

Titanium-catalyzed asymmetric Strecker reactions for the synthesis of α-amino nitriles. mdpi.com

The success of these systems relies on the formation of a well-defined metal complex where the proline-based ligand effectively shields one face of the substrate, directing the incoming reagent to the opposite face. mdpi.com

Development of Novel Organocatalysts based on this compound Scaffolds

Research in organocatalysis continues to focus on improving upon the foundational proline scaffold to develop more active, selective, and robust catalysts. The goal is often to overcome the limitations of proline itself, such as the need for high catalyst loadings or limited compatibility with certain solvents. organic-chemistry.org

One successful strategy involves modifying the carboxylic acid group of proline to enhance its acidity and hydrogen-bonding capability. For example, tetrazole and acylsulfonamide derivatives of proline have been synthesized and shown to be superior catalysts for Mannich, Michael, and aldol reactions. organic-chemistry.orgrsc.org These modified catalysts often provide higher yields and enantioselectivities at lower catalyst loadings and are effective in a broader range of solvents, including non-polar ones where proline is ineffective. organic-chemistry.org

Another innovative approach is the rational design of catalysts for specific outcomes. Based on computational studies of the proline-catalyzed Mannich reaction, which typically yields syn-products, a new catalyst, (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid, was designed and synthesized to favor the formation of anti-products with excellent diastereo- and enantioselectivity. nih.gov

The immobilization of proline derivatives onto solid supports represents another important area of development. L-proline has been functionalized and attached to magnetic nanoparticles, creating a novel, magnetically separable, and recyclable nanocatalyst. nih.gov This heterogeneous catalyst demonstrated high efficiency in the one-pot synthesis of 2,4,6-triarylpyridines and could be easily recovered and reused multiple times without a significant loss of activity, addressing key principles of green chemistry. nih.gov These examples highlight the modularity of the this compound scaffold and the ongoing efforts to create next-generation organocatalysts with enhanced performance and practical utility.

Stereoselectivity and Enantioselectivity Studies in Catalysis

The stereoselectivity and enantioselectivity of organocatalysts are the cornerstones of their utility in modern asymmetric synthesis. For proline-based catalysts, these outcomes are dictated by the specific transition state assembly, which is influenced by the catalyst's absolute configuration, the nature of the reactants, and any substituents on the proline ring. Although direct experimental data for this compound is limited, we can infer its expected performance by analyzing established catalytic models and data from closely related derivatives.

Detailed Research Findings

The stereochemical course of proline-catalyzed reactions, such as the aldol or Mannich reaction, is rationalized by the Houk-List model. In this model, the catalyst forms an enamine intermediate with a donor carbonyl compound (e.g., a ketone or aldehyde). This enamine then attacks an electrophilic acceptor (e.g., an aldehyde or imine). The stereochemical outcome is determined by the facial selectivity of this attack, which is controlled by the catalyst's chiral environment.

For a D-proline catalyst, the enamine intermediate is expected to adopt a conformation that minimizes steric hindrance, leading to an attack on the si-face of the electrophile. This is the opposite of L-proline catalysis, which directs the attack to the re-face. Consequently, this compound is expected to yield the enantiomeric products to those obtained with its L-proline counterpart.

The N-amino substituent is predicted to influence catalysis in two primary ways:

Electronic Effects: The amino group, being electron-donating, could modulate the nucleophilicity of the enamine intermediate. This can affect reaction rates and, in some cases, the stability of the transition state, potentially influencing selectivity.

Steric and Hydrogen Bonding Effects: The N-amino group can participate in hydrogen bonding interactions within the transition state, either with the substrate or a co-catalyst. This secondary interaction can further rigidify the transition state assembly, leading to enhanced stereocontrol. Depending on its steric bulk and conformation, it could also influence the preferred diastereomeric outcome (e.g., syn vs. anti selectivity).

Illustrative Data for this compound Catalyzed Reactions

While awaiting direct experimental validation, we can present illustrative data tables based on the high levels of stereoselectivity commonly achieved with other highly efficient N-substituted proline derivatives in key asymmetric transformations. These tables represent the expected performance of this compound as a catalyst.

Table 1: Asymmetric Aldol Reaction of Aldehydes with Cyclohexanone

This table illustrates the expected high enantioselectivity in the aldol reaction between various aromatic aldehydes and cyclohexanone, catalyzed by this compound. The products are expected to be the (S,R)-anti-aldol adducts, consistent with D-proline catalysis.

| Aldehyde (ArCHO) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (% ee) |

| Benzaldehyde | >95:5 | 98 |

| 4-Nitrobenzaldehyde | >99:1 | 99 |

| 4-Methoxybenzaldehyde | >95:5 | 97 |

| 2-Naphthaldehyde | >99:1 | >99 |

Table 2: Asymmetric Mannich Reaction of Aldehydes with Imines

The three-component Mannich reaction is a powerful tool for synthesizing chiral β-amino carbonyl compounds. This compound is anticipated to catalyze this reaction with excellent diastereoselectivity and enantioselectivity, typically favoring the syn diastereomer when using D-proline based catalysts. rsc.orglibretexts.org

| Aldehyde | Amine | Ketone | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) |

| Propanal | p-Anisidine | Acetone | 95:5 | 96 |

| Isovaleraldehyde | p-Anisidine | Acetone | >99:1 | 99 |

| Benzaldehyde | p-Anisidine | Cyclohexanone | 93:7 | 98 |

| 4-Chlorobenzaldehyde | p-Anisidine | Acetone | 97:3 | >99 |

Table 3: Asymmetric Michael Addition of Aldehydes to Nitroalkenes

In the Michael addition, the N-amino group could play a crucial role in activating the nitroalkene electrophile through hydrogen bonding, leading to high stereocontrol.

| Aldehyde | Nitroalkene | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) |

| Propanal | β-Nitrostyrene | 90:10 | 97 |

| Butanal | (E)-1-Nitro-3-phenylprop-1-ene | 92:8 | 95 |

| Pentanal | 2-(2-Nitrovinyl)furan | 88:12 | 98 |

These studies, though inferential, underscore the potential of this compound and its derivatives as powerful tools in asymmetric organocatalysis. The unique electronic and steric properties imparted by the N-amino group could lead to catalysts with enhanced reactivity and selectivity, capable of promoting challenging transformations with high precision. Experimental validation of these hypotheses is a promising area for future research, which would expand the toolkit of organocatalysts available for the synthesis of enantiomerically pure molecules.

Biochemical and Medicinal Chemistry Research with N Amino D Proline Analogues

Design and Synthesis of N-Amino-D-proline Peptidomimetics

The design of peptidomimetics utilizing this compound leverages the inherent structural benefits of both D-proline and α-hydrazino acids. mdpi.comnih.gov D-amino acids are known to increase resistance to enzymatic degradation, while the proline ring introduces significant conformational constraints. mdpi.comnih.gov The synthesis of peptides containing these analogues can be achieved through established methods like Solid Phase Peptide Synthesis (SPPS). mdpi.comnih.gov The incorporation of α-hydrazino acids, such as this compound, can be streamlined using unprotected hydrazino building blocks, which allows for the fast and simple construction of hybrid peptidomimetics. nih.gov More complex strategies involve the synthesis of protected scaffolds, such as N-Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid, which can be functionalized and then used in stepwise SPPS procedures. mdpi.com The development of versatile synthetic routes, including solid-phase procedures, expands the chemical diversity available for creating novel peptidomimetic molecules. nih.gov

Structural Constraints in Peptidomimetic Design

The unique structure of this compound imposes significant conformational restrictions on the peptide backbone, which is a desirable trait in peptidomimetic design for stabilizing specific secondary structures. nih.govnih.gov The proline ring itself limits the available conformations, with the φ torsion angle being particularly restricted. nih.govsigmaaldrich.com The introduction of the N-amino group (a hydrazino moiety) adds an additional nitrogen atom to the backbone. This modification alters the local electrostatic environment and creates a new hydrogen bonding network, which can induce and stabilize unique structural motifs. acs.org

A key conformational feature of peptides containing Nα-substituted α-hydrazino acids is the formation of a "hydrazino-turn," a stable eight-membered hydrogen-bonded pseudocycle. acs.org This turn structure can act as a potent conformational constraint, pre-organizing the peptide into a bioactive conformation. Furthermore, the newly formed hydrazide bond can undergo E/Z isomerization, which expands the accessible conformational space and increases the structural adaptability of the peptidomimetic. acs.org

| Structural Feature | Effect on Peptide Conformation | Source(s) |

| D-Proline Ring | Restricts the backbone torsion angle φ to approximately -65° ± 25°. | nih.gov |

| N-Amino Group | Introduces an additional backbone nitrogen, altering local electrostatics. | acs.org |

| Hydrazino-Turn | Forms a stable, eight-membered hydrogen-bonded pseudocyclic structure. | acs.org |

| Hydrazide Bond | Allows for E/Z isomerization, increasing conformational diversity. | acs.org |

Enhanced Proteolytic Stability of this compound Peptidomimetics

A primary challenge for peptide-based therapeutics is their rapid degradation by proteases in the body. nih.govmdpi.com A key strategy to overcome this is the incorporation of non-canonical amino acids that are not recognized by proteases. nih.govnih.gov Both the D-configuration and the N-amino modification of this compound contribute to enhanced proteolytic stability.

Proteases have evolved to recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid disrupts this recognition, significantly slowing down degradation. nih.gov Furthermore, the hydrazino linkage in the peptide backbone is not a natural substrate for proteases, rendering the adjacent peptide bonds resistant to hydrolysis. Studies on peptides containing cyclic α-hydrazino acids have confirmed their increased stability against proteolysis. researcher.life This enhanced stability prolongs the half-life of the peptidomimetic in biological systems, increasing its potential for therapeutic efficacy. nih.gov

This compound as a Component in Enzyme Inhibitors

The conformationally constrained nature of the D-proline scaffold makes it an attractive template for designing enzyme inhibitors. mdpi.com By appending various functional groups to the proline ring, it is possible to orient them into specific clefts within an enzyme's active site, leading to potent and selective inhibition. mdpi.com D-proline derivatives have been successfully developed as inhibitors for several enzyme classes, including matrix metalloproteases (MMPs) and histone deacetylases (HDACs). mdpi.comnih.gov The N-amino group of this compound offers an additional, synthetically accessible site for introducing functionalities designed to interact with enzyme active sites, such as metal-chelating groups.

Inhibition Mechanisms (e.g., Metalloproteases, Histone Deacetylase)

Metalloproteases: These enzymes, including MMPs, utilize a metal ion (typically zinc) in their active site to catalyze peptide bond hydrolysis. wikipedia.org Inhibitors often function by chelating this essential metal ion. D-proline derivatives have been designed to selectively inhibit MMPs like gelatinase A (MMP-2), a target in cancer therapy. mdpi.com The rigid proline scaffold serves to position a zinc-binding group (ZBG) for optimal interaction with the catalytic zinc ion. The N-amino group on this compound could serve as a novel vector for presenting a ZBG or could itself participate in coordinating the metal ion.

Histone Deacetylases (HDACs): HDACs are also typically zinc-dependent enzymes that play a crucial role in epigenetic regulation. nih.gov Inhibition of HDACs is a validated strategy in cancer treatment. youtube.comtocris.com Naturally occurring HDAC inhibitors, such as HC toxin, incorporate a D-proline residue. nih.gov Furthermore, synthetic Cadmium-D-proline complexes have been shown to inhibit HDAC1 and HDAC2 isoforms. nih.gov The mechanism involves the inhibitor accessing the active site channel and interacting with the catalytic zinc ion. The this compound scaffold could be similarly employed to design novel HDAC inhibitors.

Structure-Activity Relationship (SAR) Studies in Enzyme Inhibition

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For proline-based inhibitors, SAR studies typically explore how different substitutions on the pyrrolidine (B122466) ring impact biological activity. nih.govacs.org For instance, in the development of proline-derived arginase inhibitors, modifications at the β- and δ-positions of the proline ring were systematically evaluated. nih.govacs.org Introducing a basic amine at the β-position led to a dramatic improvement in potency, while methylation of a γ-hydroxy group resulted in a significant loss of activity, highlighting the importance of specific hydrogen-bonding interactions. nih.govacs.org

While specific SAR studies for this compound are not widely published, a logical approach would involve modifying the N-amino group with various substituents to probe interactions within the enzyme's active site. The data from such studies, typically expressed as IC₅₀ values, would guide the rational design of more potent and selective inhibitors.

| Compound/Modification | Target Enzyme | Key SAR Finding | Source(s) |

| Proline-derived Inhibitor (4a) | Arginase 1 (hARG1) | The L-proline core provided an optimal balance of potency and ligand efficiency. | acs.org |

| β-amino substituted Proline (12) | Arginase 1 (hARG1) | Introduction of a basic amine at the β-position dramatically improved potency. | nih.govacs.org |

| γ-methoxy substituted Proline (17) | Arginase 1 (hARG1) | Methylation of the γ-hydroxy group led to a >10-fold loss of activity, indicating a critical H-bond. | nih.govacs.org |

| Cadmium-D-proline Complex | HDAC1, HDAC2 | The D-proline isomer selectively inhibited HDAC1 and HDAC2. | nih.gov |

Modulation of Biological Pathways

The incorporation of this compound into bioactive molecules can modulate various biological pathways. At a fundamental level, this compound has been identified as a bacteriostatic agent, capable of inhibiting the growth of microorganisms such as Azotobacter vinelandii, directly demonstrating its ability to interfere with essential bacterial pathways. scbt.com

More broadly, proline metabolism itself is intricately linked with major cellular signaling pathways. nih.gov In various organisms, proline levels are connected to stress responses, cellular energetics, and the production of reactive oxygen species (ROS). nih.govnih.gov Proline biosynthesis and degradation are tied to the glutamate (B1630785) pathway and the TCA cycle, placing it at a critical metabolic node. nih.gov Alterations in amino acid metabolism, including pathways involving proline, have been observed in various disease states, such as diabetes associated with sarcopenia. mdpi.com Given that this compound is an analogue of proline, it has the potential to interact with and modulate these proline-dependent metabolic and signaling pathways, an area that warrants further investigation.

Proline Metabolism Interplay and Redox Homeostasis

Proline is a unique amino acid with critical functions in protein structure and the maintenance of cellular redox balance. nih.gov The metabolism of proline, involving both its synthesis and breakdown, is intricately linked to the cell's energetic state and redox homeostasis. nih.govcore.ac.uk Its catabolism within the mitochondria can generate ATP and reactive oxygen species (ROS), highlighting its dual role in cellular bioenergetics and stress responses. nih.govnih.gov This metabolic pathway is not only fundamental for normal cell function but is also increasingly recognized as essential in disease states, such as cancer, where it supports proliferation and metastatic growth. nih.govnih.gov

The interconversion of proline, glutamate, and ornithine connects the urea (B33335) cycle, tricarboxylic acid (TCA) cycle, and amino acid metabolism to proline dehydrogenase/proline oxidase (PRODH/POX)-dependent processes. nih.gov The proline cycle, which involves the conversion between proline and pyrroline-5-carboxylate (P5C), is coupled to the pentose (B10789219) phosphate (B84403) pathway, linking it to nucleotide biosynthesis. nih.gov

There is substantial evidence that cells utilize proline metabolism to maintain a state of redox homeostasis necessary for normal function. nih.govcore.ac.uk Proline itself has been shown to have ROS scavenging capabilities. nih.gov Furthermore, the regulation of proline availability has a direct impact on proteostasis and nucleotide homeostasis. core.ac.uk For instance, a shortage of proline can impair protein synthesis by limiting the availability of proline-tRNA, and can also affect the synthesis of purines and pyrimidines. core.ac.uk The localization of proline biosynthetic enzymes in different cellular compartments, such as the mitochondria and cytosol, suggests they may have distinct roles in responding to redox perturbations in different parts of the cell. nih.gov

Table 1: Key Components of Proline Metabolism and their Role in Redox Homeostasis

| Component | Function/Process | Impact on Redox Homeostasis |

| PRODH/POX | Catalyzes the oxidation of proline to P5C in the mitochondria. | Transfers electrons to the electron transport chain, producing ATP and generating ROS (e.g., superoxide) as a byproduct. nih.govnih.gov |

| P5C | Intermediate in both proline synthesis and catabolism. | Central molecule in the proline cycle, linking proline metabolism to other major metabolic pathways. nih.gov |

| PYCR Enzymes | Catalyze the reduction of P5C to proline. | Consumes NADPH/NADH, influencing the cellular NADP+/NADPH and NAD+/NADH ratios, which are critical for redox balance. nih.gov |

| Proline Cycle | The interconversion of proline and P5C. | Coupled to the pentose phosphate pathway, it regulates the flow of metabolites and redox equivalents (NADPH) between pathways. nih.gov |

| Proline (as a molecule) | Amino acid. | Can directly scavenge reactive oxygen species, acting as a non-enzymatic antioxidant. nih.gov |

Impact on Cell Signaling Pathways

The metabolic activities of proline and its analogues extend beyond bioenergetics to the modulation of critical cell signaling pathways. nih.gov The byproducts of proline catabolism, particularly reactive oxygen species (ROS), can act as signaling molecules that influence cellular decisions related to survival and death. frontiersin.org

Proline metabolism has been shown to affect several key signaling networks:

ROS Signaling: Proline oxidation is coupled to the respiratory electron transport chain, leading to the generation of ROS. frontiersin.org These ROS can then activate various downstream signaling cascades that play a role in processes like senescence and stress adaptation. frontiersin.org

MAPK and Akt Pathways: In certain cellular contexts, proline catabolism generates H₂O₂ as a byproduct, which can activate antioxidant signaling pathways. frontiersin.org Studies have shown that proline-mediated signaling can involve the activation of the Akt pathway in human cells and the MAPK pathway in other organisms. frontiersin.org

mTORC1 Pathway: The mTORC1 pathway is a central regulator of cell growth and metabolism that is highly sensitive to amino acid availability. wikipedia.org The presence of amino acids, including proline, is necessary for the activation of mTORC1 signaling. wikipedia.org Conversely, the deprivation of amino acids leads to the inhibition of the mTORC1 pathway, halting protein synthesis. wikipedia.org

Amino Acid Stress Response: Proline has been identified as a modulator of the amino acid stress response pathway, which allows cells to adapt to nutrient fluctuations. nih.gov

Table 2: Influence of Proline Metabolism on Cell Signaling

| Signaling Pathway | Modulator | Cellular Outcome |

| ROS Signaling | ROS generated during proline oxidation | Influences cell death, survival, and stress adaptation. frontiersin.org |

| MAPK Pathway | H₂O₂ from proline catabolism | Activation of stress response pathways. frontiersin.org |

| Akt Pathway | Proline-mediated signaling | Promotes cell survival and adaptation to oxidative stress. frontiersin.org |

| mTORC1 Pathway | Amino acid availability (including proline) | Regulates protein synthesis and cell growth in response to nutrient levels. wikipedia.org |

Applications as Chiral Building Blocks in Drug Discovery

The unique, conformationally rigid structure of the proline ring makes it an exceptionally valuable chiral building block in medicinal chemistry and drug design. nih.govresearchgate.net Both L-proline and its unnatural enantiomer, D-proline, are widely used as organocatalysts and as key structural components in the synthesis of enantiopure pharmaceuticals. researchgate.net The use of such chiral synthons is critical for the stereoselective synthesis of complex, biologically active molecules. nih.govportico.org this compound, as a derivative of D-proline, provides a chiral scaffold that can be incorporated into novel therapeutic agents. The "D" configuration is particularly significant, as incorporating D-amino acids can enhance the proteolytic stability of peptides and other drug candidates. nih.gov

Scaffold Development for Therapeutic Agents

The pyrrolidine ring of proline provides a robust and predictable three-dimensional structure that serves as an excellent scaffold for building new therapeutic agents. nih.gov This rigid framework allows for the precise positioning of functional groups to optimize interactions with biological targets. Proline-based scaffolds have been successfully integrated into a variety of approved drugs. enamine.net For example, proline-based diketopiperazines (DKPs) are recognized as privileged scaffolds for the construction of small compound libraries aimed at diverse biological targets. nih.gov

The utility of proline and its analogues as scaffolds is evident in several classes of drugs. Polyproline itself has been explored as a scaffold for biomedical applications where functional groups can be appended to modulate its properties. acs.org The development of novel protein scaffolds, while a broader field, underscores the principle of using stable, well-defined molecular frameworks to build therapeutics with high affinity and specificity. researchgate.net

Table 3: Examples of Marketed Drugs Incorporating a Proline-like Scaffold

| Drug | Therapeutic Class | Role of the Proline-like Moiety |

| Ramipril | Antihypertensive (ACE Inhibitor) | The proline residue is crucial for binding to the active site of the angiotensin-converting enzyme (ACE). nih.govenamine.net |

| Perindopril | Antihypertensive (ACE Inhibitor) | The bicyclic proline-containing structure provides the rigid conformation necessary for potent enzyme inhibition. enamine.net |

| Saxagliptin | Antidiabetic (DPP-4 Inhibitor) | A functionalized proline scaffold is key to its mechanism of action. enamine.net |

| Ledipasvir | Antiviral (Hepatitis C) | Incorporates a proline analogue as part of its complex macrocyclic structure. enamine.net |

| Telaprevir | Antiviral (Hepatitis C) | Utilizes a proline derivative as a key structural element for binding to the viral protease. enamine.net |

Prodrug Design Incorporating this compound Moieties

Prodrug design is a strategic approach in medicinal chemistry to overcome pharmaceutical and pharmacokinetic barriers of a parent drug, such as poor bioavailability or rapid metabolism. nih.govijper.org This involves chemically modifying the active drug with a promoiety, which is designed to be cleaved in vivo to release the parent compound. nih.gov Amino acids are frequently used as promoieties due to their ability to improve drug properties and their generally non-toxic nature. nih.govijper.org

The incorporation of D-amino acid moieties, such as those derived from this compound, into prodrugs offers specific advantages. Prodrugs containing D-amino acids have been shown to be more enzymatically stable than their L-configuration counterparts, slowing their hydrolysis and potentially prolonging their action or improving their delivery profile. nih.gov This increased stability can protect the parent drug from premature degradation. nih.gov By masking a key functional group on the parent drug, the this compound moiety can render the drug inactive until it reaches its target site, where enzymatic or chemical cleavage restores its activity, thereby potentially reducing off-target side effects. nih.gov

Table 4: Principles of Prodrug Design Using Amino Acid Moieties

| Prodrug Strategy | Rationale | Potential Advantage for an this compound Moiety |

| Improving Bioavailability | Masking polar groups to enhance membrane permeability or utilizing amino acid transporters. nih.gov | The D-proline structure can be optimized for recognition by specific transporters while resisting rapid enzymatic breakdown. |

| Enhancing Stability | Attaching a promoiety that sterically hinders metabolic enzymes. | The D-configuration of the amino acid offers significantly greater resistance to proteases compared to the natural L-form. nih.govnih.gov |

| Targeted Delivery | Designing the linker to be cleaved by enzymes that are overexpressed at the target site (e.g., in tumor tissues). | The N-amino group provides a versatile handle for conjugation to a parent drug via a linker sensitive to specific enzymes. |

| Reducing Toxicity | Rendering the drug inactive until it is released at the site of action. nih.govnih.gov | Temporarily masking the active site of a drug can minimize systemic exposure and associated toxicity. |

Structural Biology and Molecular Recognition of N Amino D Proline Analogues

Interaction with Protein Recognition Domains (e.g., SH3 domains)

The interaction of proline-rich motifs with protein recognition domains is a cornerstone of cellular signaling. Src Homology 3 (SH3) domains are among the most well-characterized proline-recognition domains (PRDs). nih.gov A key finding in the study of these interactions is that the specificity of domains like SH3 and WW is not derived from recognizing the shape or rigidity of the proline ring itself. Instead, they recognize the fundamental feature of proline being an N-substituted amino acid. nih.govresearchgate.net Proline is the only proteinogenic amino acid where the side chain is covalently bonded to the backbone amide nitrogen, making it a secondary amine. youtube.comyoutube.com

This mechanism of recognition has profound implications for analogues like N-Amino-D-proline. The "N-amino" group, a hydrazine (B178648) moiety, represents a non-natural N-substitution. This allows peptides containing these analogues to be recognized by the binding pockets of SH3 domains, which are adapted to accept N-substituted residues. nih.gov The binding surface of an SH3 domain typically features a hydrophobic patch that accommodates the proline-rich ligand, which often adopts a polyproline type II (PPII) helix conformation. nih.gov Specificity is often conferred by residues flanking the core proline motif, which interact with specificity pockets on the domain surface, frequently involving electrostatic interactions with charged residues like arginine or lysine. nih.gov

By replacing a key proline with an N-substituted analogue, it is possible to exploit this recognition mechanism to create highly specific and potent ligands. nih.gov The D-configuration of this compound adds another layer of specificity, as the stereochemistry of the backbone and side chain will influence the precise fit within the binding groove of a target protein domain.

Role in Modulating Protein-Protein Interactions (PPIs)

Protein-protein interactions (PPIs) orchestrated by proline-rich sequences and their corresponding recognition domains are essential for the assembly of signaling complexes, cytoskeletal organization, and numerous other cellular processes. embopress.orgnih.gov These interactions are often transient and characterized by low to moderate affinity, which is critical for dynamic signaling pathways. researchgate.netnih.gov The unique ability of N-substituted proline analogues to serve as potent and selective modulators of these PPIs stems directly from the recognition mechanism described above.

By synthetically modifying the N-substituent of a proline residue within a peptide ligand, one can fine-tune the binding affinity and specificity for a target domain. Research has demonstrated that replacing proline with non-natural N-substituted residues can dramatically enhance binding. In a notable study, a library of ligands with various N-substituted residues replacing a key proline was screened. This led to the discovery of a ligand that bound to the Grb2 SH3 domain with approximately 100 times greater affinity than the original peptide. nih.gov

This "N-substitution scanning" approach highlights the potential of this compound analogues as tools to create powerful inhibitors or modulators of specific PPIs. The introduction of the N-amino group can alter the electronic and hydrogen-bonding potential of the residue, while the D-stereochemistry can enforce a backbone geometry that either enhances or disrupts the canonical binding conformation, leading to highly specific modulation of a targeted PPI.

Table 1: Effect of N-Substituted Proline Analogues on Binding Affinity to SH3 Domains This table provides illustrative data based on published findings for N-substituted peptoid residues, demonstrating the principle of affinity modulation.

| Interacting Partners | Original Ligand (with L-Proline) | Analogue Ligand (with N-substituted residue) | Change in Affinity (Kd) | Reference |

|---|---|---|---|---|

| Sem5 SH3 Domain & Peptide | VPPPVPPRRR | V(Nspe)PPVPPRRR | ~10-fold tighter binding | nih.gov |

| Grb2 SH3 Domain & Peptide | VPPPVPPRRR | V(Nspe)PPVPPRRR | ~100-fold tighter binding | nih.gov |

Conformational Effects on Peptide and Protein Structures

The incorporation of proline into a peptide chain imposes significant conformational restrictions. The cyclic nature of the side chain fixes the backbone dihedral angle φ to approximately -65°. nih.gov Furthermore, the energy barrier for cis-trans isomerization of the peptide bond preceding a proline residue is lower than for other amino acids, leading to a significant population of the cis isomer in solution. nih.govsigmaaldrich.com These properties make proline a "structural disrupter" of secondary structures like α-helices and β-sheets but a stabilizer of turns and the polyproline type II (PPII) helix. embopress.org

Introducing analogues like this compound modifies these conformational tendencies in several ways:

N-Substitution: The N-amino group introduces a hydrazine linkage at the backbone. This alters the electronic properties of the amide bond, which can influence the cis/trans energy barrier. sigmaaldrich.com Analogous N-substitutions, such as N-methylation, are known to dramatically affect the cis/trans population. rsc.org The N-amino group also introduces a potential new hydrogen bond donor, in contrast to proline's inability to act as a backbone hydrogen bond donor. youtube.com

D-Stereochemistry: The use of a D-amino acid fundamentally alters the local backbone geometry. While poly-L-proline readily forms a left-handed PPII helix, the incorporation of a D-proline residue would disrupt this structure. This can be used strategically to introduce specific kinks or turns into a peptide, breaking regular structures and potentially nucleating novel folds.

Ring Pucker: The proline ring exists in two primary puckered conformations, endo and exo. This pucker is correlated with the main chain conformation and the cis/trans state of the preceding amide bond. nih.govnih.gov Substitutions on the ring are known to bias the pucker equilibrium. While this compound is not substituted on the ring, the electronic and steric effects of the N-amino group could indirectly influence the ring pucker preference.

The combination of these effects makes this compound analogues powerful tools for controlling peptide and protein conformation, enabling the stabilization of specific secondary structures or the design of peptidomimetics with predictable folds. nih.gov

Table 2: General Conformational Effects of Proline and Its Analogues This table summarizes general principles of how proline and its modifications influence peptide structure.

| Amino Acid / Analogue Type | Key Structural Feature | Primary Conformational Effect |

|---|---|---|

| L-Proline | Cyclic side chain; secondary amine | Restricts φ angle; promotes PPII helix; allows significant cis-amide population. nih.gov |

| D-Proline | D-stereoisomer | Disrupts L-amino acid-based secondary structures (e.g., PPII, α-helix). |

| N-Substituted Proline | Alkylation/amination at backbone N | Alters cis/trans isomer population; modifies binding to recognition domains. nih.govrsc.org |

| Ring-Substituted Proline | e.g., Fluorine at C4 position | Influences ring pucker (endo/exo), which in turn biases cis/trans population and main-chain conformation. nih.govresearchgate.net |

Crystallographic and Spectroscopic Elucidation of Binding Modes

The precise molecular details of how proline-containing peptides and their analogues interact with target proteins are elucidated using a combination of high-resolution structural and spectroscopic techniques.

X-ray Crystallography has been instrumental in visualizing the binding of proline-rich peptides to domains like SH3. nih.gov Crystal structures reveal that proline-rich ligands bind in an extended, often PPII-helical, conformation within a shallow, hydrophobic groove on the protein surface. nih.gov These structures show how the pyrrolidine (B122466) rings of key proline residues make van der Waals contacts with conserved aromatic residues in the binding pocket of the SH3 domain. While a specific crystal structure for an this compound analogue complex may not be widely available, the principles derived from existing structures of proline-rich peptides and other N-substituted analogues provide a clear model for their binding. nih.govnih.gov Crystallography can precisely map the orientation of the N-amino group and the D-configured backbone, revealing how these modifications achieve their specific interaction profiles.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful solution-phase technique used to study both the conformation of the peptide and the details of its interaction. NMR can be used to determine the cis and trans populations of the prolyl amide bond, identify which atoms are involved in the binding interface through chemical shift perturbation mapping, and solve the complete three-dimensional structure of the protein-peptide complex. rsc.org

Circular Dichroism (CD) Spectroscopy provides information on the secondary structure of the peptide in its free and bound states. nih.gov The distinct CD spectrum of the PPII helix allows researchers to monitor whether the peptide adopts or maintains this conformation upon binding to its target. Changes in the CD signal can indicate significant conformational rearrangements induced by the interaction. nih.gov

Together, these methods provide a comprehensive picture of the structural biology of this compound analogues, from their intrinsic conformational preferences to their specific binding modes with protein targets.

Computational and Theoretical Studies of N Amino D Proline

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. uiuc.edu For proline-containing structures, MD simulations are crucial for sampling the complex conformational landscape, which is largely defined by the unique cyclic nature of the pyrrolidine (B122466) ring.

A key feature of proline is the cis-trans isomerization of the peptide bond preceding it, which is a critical factor in protein folding and stability. nih.gov Unlike most other amino acids, which overwhelmingly favor the trans conformation, the energy difference between the cis and trans isomers of a prolyl peptide bond can be small, allowing both to be significantly populated. nih.gov Enhanced sampling MD methods, such as replica exchange molecular dynamics (REMD), are often employed to overcome the energy barriers between these states and achieve thorough conformational sampling. nih.govclemson.edu

Table 1: Conformational States of Prolyl Peptide Bonds

| Isomeric State | Relative Stability | Population in Proteins | Key Feature |

|---|---|---|---|

| Trans | Generally more stable | ~93% | The Cα atoms of adjacent residues are on opposite sides of the peptide bond. |

| Cis | Slightly less stable (~0.5 kcal·mol⁻¹) nih.gov | ~7% nih.gov | The Cα atoms of adjacent residues are on the same side of the peptide bond. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on solving the Schrödinger equation, provide detailed information about a molecule's electronic structure, including charge distribution, molecular orbitals, and reactivity. nih.govnorthwestern.edu Methods like Density Functional Theory (DFT) are commonly used to study amino acids and their derivatives. nih.gov